molecular formula C13H18ClNO2S B2603501 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]cyclopentanecarboxamide CAS No. 2034256-77-2

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]cyclopentanecarboxamide

Cat. No.: B2603501
CAS No.: 2034256-77-2
M. Wt: 287.8
InChI Key: UEEIYQBGYAZBRF-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]cyclopentanecarboxamide is a useful research compound. Its molecular formula is C13H18ClNO2S and its molecular weight is 287.8. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Profile

Compounds structurally related to "N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)cyclopentanecarboxamide" have been extensively studied for their pharmacological profiles. For example, WAY-100635 is a selective silent antagonist of the 5-HT1A receptor, indicating a potential for studying neurotransmitter activity and receptor function within the central nervous system. It has been used as a standard antagonist to further explore 5-HT1A receptor functions in various studies (Forster et al., 1995).

Synthesis and Characterization

The synthesis and characterization of cyclohexanecarboxamide derivatives, such as N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, have been reported, demonstrating the chemical versatility and potential for structural modification of such compounds. These studies offer insights into the methods of synthesis and the structural properties of related compounds, which can be crucial for developing new pharmaceuticals or materials with specific desired properties (Özer et al., 2009).

Potential Therapeutic Applications

Research on structurally related compounds has also focused on their potential therapeutic applications. For example, potent s-cis-locked bithiazole correctors of DeltaF508 cystic fibrosis transmembrane conductance regulator (CFTR) cellular processing have been identified, suggesting a route to treating cystic fibrosis by correcting defective cellular processing of the CFTR protein (Yu et al., 2008).

Analytical and Diagnostic Applications

Compounds with structural similarities have been utilized in analytical and diagnostic applications. For instance, glibenclamide, a drug with a somewhat related structure, can enhance the intrinsic fluorescence intensity of erbium (Er) ions, providing a basis for sensitive fluorimetric probes. This highlights the potential of structurally related compounds in enhancing analytical techniques for biochemical and medical research (Faridbod et al., 2009).

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2S/c1-17-10(11-6-7-12(14)18-11)8-15-13(16)9-4-2-3-5-9/h6-7,9-10H,2-5,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEIYQBGYAZBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1CCCC1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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